3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid
Description
3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid is a chiral carboxylic acid derivative featuring a branched aliphatic chain (3-methylbutanoic acid backbone) substituted with a naphthalen-2-ylacetamido group at the second carbon. This compound belongs to the class of amino acid derivatives, where the amide linkage connects the naphthalene moiety to the valine-like backbone. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol .
For example, structurally related dipeptidic derivatives (e.g., (R)-2-((R)-2-(2-(naphthalen-2-yl)acetamido)-3-phenylpropanamido)-3-phenylpropanoic acid) have demonstrated selective apoptosis-inducing activity in glioblastoma cells, highlighting the therapeutic relevance of naphthalene-containing amides .
Properties
IUPAC Name |
3-methyl-2-[(2-naphthalen-2-ylacetyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYXUCOBOBVOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene, acetic anhydride, and valine.
Acetylation: Naphthalene is acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid to form 2-naphthylacetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid is a synthetic organic compound with the molecular formula and a molecular weight of 285.34 g/mol. It is also known as N-(2-naphthylacetyl)valine.
Scientific Research Applications
This compound has a range of applications in scientific research, including its use as a building block in organic synthesis for creating more complex molecules. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties, and is being explored for its potential as a therapeutic agent in various diseases. Additionally, it is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate () or chromium trioxide () to form corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions using agents such as lithium aluminum hydride () can convert it into alcohols or amines.
- Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives. Nucleophiles such as amines, alcohols, or thiols can be used in these reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparisons:
Naphthalene vs. Phenyl/Indole Substituents: The naphthalen-2-yl group in the target compound enhances hydrophobic interactions compared to phenyl (e.g., ) or indole (e.g., ) analogues. This may improve membrane permeability or binding to aromatic-rich protein pockets . The dipeptidic derivative in with dual naphthalene and phenyl groups showed glioblastoma-selective apoptosis, whereas simpler phenoxyacetamido analogues (e.g., ) lack reported bioactivity.
Amide Linkage vs.
Biological Activity :
- Compounds with α,β-unsaturated amides (e.g., 3a in ) display antioxidant properties, whereas the saturated amide in the target compound may prioritize structural rigidity over redox activity.
Synthesis and Availability: The target compound is listed as discontinued in commercial catalogs , likely due to challenges in large-scale synthesis or stability issues. In contrast, phenoxyacetamido derivatives (e.g., ) remain available as pharmaceutical intermediates.
Research Findings:
- Selective Cytotoxicity: The dipeptidic analogue in induces apoptosis in glioblastoma cells (IC₅₀ ~10 µM) but is non-toxic to neuronal cells, suggesting substituent-dependent selectivity.
- Synthetic Feasibility : The target compound’s synthesis involves coupling 2-(naphthalen-2-yl)acetic acid to a valine derivative, followed by purification via chromatography . Competing routes (e.g., PPA-mediated cyclization in ) are less applicable due to side reactions.
Biological Activity
3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid is a synthetic organic compound noted for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C17H19NO3
- Molecular Weight: 285.34 g/mol
The compound features a naphthalene ring, an acetamido group, and a butanoic acid moiety, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
- Pathways Involved: It influences biochemical pathways related to cell signaling, metabolism, and gene expression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have employed various bacterial strains to evaluate its effectiveness:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 12 | 10 |
| Staphylococcus aureus | 14 | 8 |
| Pseudomonas aeruginosa | 11 | 15 |
| Candida albicans | 13 | 12 |
These results suggest that the compound has the potential to serve as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Studies have also explored the anticancer properties of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Ehrlich’s Ascites Carcinoma (EAC) | 25 |
| Dalton’s Lymphoma Ascites (DLA) | 30 |
The compound's mechanism in cancer cells involves inducing apoptosis and inhibiting cell cycle progression .
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various synthesized compounds including this compound. Results indicated that this compound showed superior activity compared to standard antibiotics like ciprofloxacin and griseofulvin against multiple bacterial and fungal strains .
- Anticancer Research : Another research effort focused on the anticancer properties of this compound demonstrated that it effectively reduced tumor growth in animal models when administered at specific dosages. The study highlighted its potential as a therapeutic agent in oncology .
Q & A
Q. Table 1: Comparative Reactivity of Naphthalene Derivatives in Amide Bond Formation
| Derivative | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Naphthalen-2-yl | EDC/NHS | 78 | >95% |
| Naphthalen-1-yl | DCC/HOBt | 65 | 89% |
| Data adapted from synthesis protocols in . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
